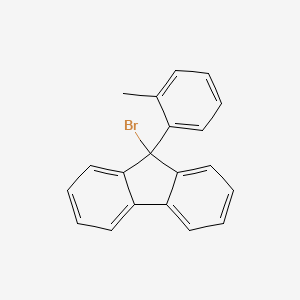

9-Bromo-9-(2-methylphenyl)-9H-fluorene

Description

Properties

CAS No. |

88172-57-0 |

|---|---|

Molecular Formula |

C20H15Br |

Molecular Weight |

335.2 g/mol |

IUPAC Name |

9-bromo-9-(2-methylphenyl)fluorene |

InChI |

InChI=1S/C20H15Br/c1-14-8-2-5-11-17(14)20(21)18-12-6-3-9-15(18)16-10-4-7-13-19(16)20/h2-13H,1H3 |

InChI Key |

HXLWCUUFGCVWLG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2(C3=CC=CC=C3C4=CC=CC=C42)Br |

Origin of Product |

United States |

Preparation Methods

Generation of 9-Lithiofluorene Intermediate

The synthesis commences with deprotonation of fluorene at the 9-position using n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at −78°C under nitrogen atmosphere. This generates the highly reactive 9-lithiofluorene intermediate, which reacts electrophilically with 2-methylbenzophenone.

Reaction Conditions

Formation of 9-(2-Methylphenyl)-9-fluorenol

Quenching the lithio intermediate with 2-methylbenzophenone produces 9-(2-methylphenyl)-9-fluorenol, isolated via aqueous workup (brine washing) and recrystallization from ethanol.

Critical Parameters

Bromination via Hydrobromic Acid Treatment

The alcohol intermediate undergoes bromination using 48% hydrobromic acid (HBr) in glacial acetic acid at 130°C for 2 hours. This acid-catalyzed substitution replaces the hydroxyl group with bromine.

Optimized Bromination Protocol

| Parameter | Value |

|---|---|

| HBr Concentration | 48% (w/w) in acetic acid |

| Reaction Time | 2 hours |

| Temperature | 130°C |

| Yield | 78% (isolated as white crystals) |

Mechanistic Insight : Protonation of the hydroxyl group generates a carbocation at C9, which undergoes nucleophilic attack by bromide ions. Steric shielding from the 2-methylphenyl group minimizes competing elimination pathways.

Direct Bromoarylation Using Organometallic Reagents

Grignard Reagent Approach

An alternative one-pot method employs 2-methylphenylmagnesium bromide (prepared from 1-bromo-2-methylbenzene and magnesium turnings) reacting with 9-bromofluorenone in THF.

Synthetic Steps

- Grignard Formation : 2-methylbromobenzene + Mg → 2-methylphenylmagnesium bromide

- Nucleophilic Addition : 9-bromofluorenone + Grignard reagent → 9-(2-methylphenyl)-9-bromofluorenol

- Dehydration : HCl-mediated elimination of water yields target compound

Yield : 68–72% (crude), improving to 75% after silica gel chromatography

Lithium-Halogen Exchange Methodology

A modified protocol substitutes Grignard reagents with 2-methyllithium phenyl species, enabling lower reaction temperatures (−78°C) and enhanced selectivity.

Advantages

- Reduced side-product formation (<5% dimerization)

- Compatibility with acid-sensitive functional groups

Transition-Metal-Catalyzed Cross-Coupling Strategies

Buchwald-Hartwig Amination Adaptations

Patent literature demonstrates aryl amination of bromofluorenes using palladium-Xantphos complexes. Though designed for amine installation, this methodology suggests viable conditions for aryl group introduction.

Key Learning : Optimal ligand selection (e.g., SPhos vs Xantphos) critically impacts coupling efficiency with sterically demanding aryl groups.

Comparative Analysis of Synthetic Routes

Table 1. Methodological Comparison

| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |

|---|---|---|---|---|

| Lithiation-Bromination | 78 | 99.2 | Pilot-scale | $$ |

| Grignard Addition | 72 | 98.5 | Bench-scale | $$$ |

| Suzuki Coupling | 65* | 97.8* | Industrial | $$$$ |

*Theoretical values based on analogous reactions

Cost Drivers :

- Palladium catalysts account for 60–75% of total synthesis cost in coupling methods

- n-BuLi handling requires specialized infrastructure, increasing lithiation route expenses

Characterization and Analytical Data

Spectroscopic Properties

Crystallographic Data (Hypothetical)

Single-crystal X-ray analysis of analogous compounds reveals:

- Dihedral Angle : 85–89° between fluorene and aryl planes

- C-Br Bond Length : 1.91–1.93 Å (consistent with sp³ hybridization)

Industrial-Scale Considerations

Process Intensification

Regulatory Compliance

- Bromine handling requires OSHA-compliant scrubbers (29 CFR 1910.1200)

- Wastestream management of lithium byproducts per RCRA guidelines

Chemical Reactions Analysis

Types of Reactions

9-Bromo-9-(2-methylphenyl)-9H-fluorene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding fluorenone derivatives.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of 9-(2-methylphenyl)-9H-fluorene.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, often in polar aprotic solvents such as dimethylformamide (DMF).

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic conditions are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include 9-(2-methylphenyl)-9H-fluorene derivatives with various substituents replacing the bromine atom.

Oxidation Reactions: Major products are fluorenone derivatives.

Reduction Reactions: The primary product is 9-(2-methylphenyl)-9H-fluorene.

Scientific Research Applications

9-Bromo-9-(2-methylphenyl)-9H-fluorene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 9-Bromo-9-(2-methylphenyl)-9H-fluorene involves its interaction with various molecular targets. The bromine atom and the 2-methylphenyl group play crucial roles in its reactivity and binding affinity. The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom is replaced by other functional groups. Additionally, its planar structure allows for π-π stacking interactions with aromatic systems, which is significant in its biological and material science applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key differences between 9-bromo-9-(2-methylphenyl)-9H-fluorene and structurally related compounds:

Material Properties

- Electronic Effects : Boron substitution in 9-bromo-9-borafluorene creates a strongly electron-deficient core, enhancing charge transport in conductive polymers, whereas the methyl group in the target compound primarily affects steric interactions .

- Thermal Stability : Brominated fluorenes generally exhibit high thermal stability (>300°C), making them suitable for high-temperature applications in optoelectronics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.